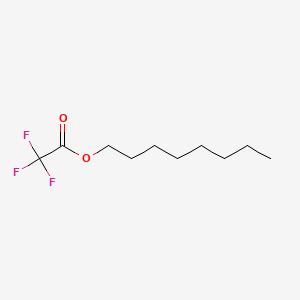

1-Octanol, trifluoroacetate

Description

Contextualization of Trifluoroacetate (B77799) Esters within Fluoroorganic Chemistry

Within the vast field of fluoroorganic chemistry, trifluoroacetate esters represent a significant class of compounds. These esters are characterized by the presence of a trifluoroacetyl group (CF₃CO) attached to an alcohol moiety. Ethyl trifluoroacetate is a notable example of a fluorinated ester that serves as a critical intermediate in the synthesis of various specialty chemicals. The reactivity and versatility of these esters make them indispensable in the synthesis of more complex fluorinated molecules.

Overview of the Unique Chemical Attributes Conferred by the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group imparts a unique set of properties to organic molecules. wikipedia.org Its high electronegativity, often compared to that of chlorine, makes trifluoromethyl-substituted compounds like trifluoroacetic acid strong acids. wikipedia.org The -CF₃ group is robust, hydrophobic, and possesses a strong electron-withdrawing nature due to the strength of the carbon-fluorine bonds. tcichemicals.com These characteristics can enhance the metabolic stability, lipophilicity, and receptor binding affinity of drug candidates, making the trifluoromethyl group a desirable feature in medicinal chemistry. chemicalbook.com

Significance of Esterification Reactions Involving Long-Chain Alcohols and Fluorinated Carboxylic Acids

Esterification is a fundamental reaction in organic chemistry and the primary method for synthesizing fluoroorganic esters. The reaction typically involves the condensation of an alcohol with a carboxylic acid. researchgate.net In the context of this article, the esterification of a long-chain alcohol, such as 1-octanol (B28484), with a fluorinated carboxylic acid, like trifluoroacetic acid, is of particular importance. wikipedia.orgtestbook.com Various methods have been developed to facilitate this transformation, including the use of mediating agents like XtalFluor-E for the direct esterification of carboxylic acids with perfluorinated alcohols. nih.gov The resulting esters, such as 1-Octanol, trifluoroacetate, combine the properties of the long alkyl chain and the highly fluorinated acyl group.

Structure

3D Structure

Properties

CAS No. |

2561-21-9 |

|---|---|

Molecular Formula |

C10H17F3O2 |

Molecular Weight |

226.24 g/mol |

IUPAC Name |

octyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C10H17F3O2/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2-8H2,1H3 |

InChI Key |

MGRWEFWRZHQSRH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Preparative Strategies for 1 Octanol, Trifluoroacetate

Direct Esterification Approaches Utilizing Trifluoroacetic Acid as a Reagent

Direct esterification, a fundamental reaction in organic chemistry, provides a straightforward pathway to 1-octanol (B28484), trifluoroacetate (B77799). This approach involves the reaction of 1-octanol with trifluoroacetic acid, typically in the presence of a catalyst to facilitate the formation of the ester and water as a byproduct.

Conventional Condensation Methods

Conventional condensation, often referred to as Fischer esterification, is a widely used method for synthesizing esters. ausetute.com.auathabascau.camasterorganicchemistry.com This equilibrium-controlled reaction involves heating a mixture of the alcohol (1-octanol) and the carboxylic acid (trifluoroacetic acid) with a strong acid catalyst, such as concentrated sulfuric acid. ausetute.com.auvulcanchem.com To drive the equilibrium towards the product side and maximize the yield of 1-octanol, trifluoroacetate, an excess of one of the reactants, usually the more available and less expensive one, is used. masterorganicchemistry.com Alternatively, the removal of water as it is formed, for instance, by using a Dean-Stark apparatus, can also shift the equilibrium to favor ester formation. masterorganicchemistry.com The reaction is typically performed under reflux to increase the reaction rate. ausetute.com.au

A study on the synthesis of phenethyl trifluoroacetate esters utilized trifluoroacetic acid as both the solvent and the reagent at reflux temperature, achieving high yields. researchgate.net This approach highlights the potential for using trifluoroacetic acid in excess to drive the reaction.

Anhydride-Mediated Esterification Protocols

The use of trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) offers a more reactive alternative to trifluoroacetic acid for the synthesis of this compound. vaia.com Carboxylic acid anhydrides are highly susceptible to nucleophilic attack by alcohols. The reaction between 1-octanol and trifluoroacetic anhydride proceeds readily, often at or below room temperature, to form the desired ester and trifluoroacetic acid as a byproduct. vaia.com

This method is particularly advantageous as it is generally faster and often provides higher yields compared to direct esterification with the corresponding carboxylic acid. The reaction involves the formation of an unsymmetrical anhydride intermediate when a carboxylic acid is treated with trifluoroacetic anhydride, which then rapidly reacts with an alcohol to yield the ester. vaia.com In the context of synthesizing this compound, 1-octanol directly attacks the highly electrophilic carbonyl carbon of the trifluoroacetic anhydride.

A study investigating the derivatization of haloacetic acids utilized trifluoroacetic anhydride as a catalyst in a reaction with n-octanol. nih.gov This suggests the high reactivity of the anhydride in promoting esterification.

Catalytic Promoters for Enhanced Ester Formation

Various catalysts can be employed to enhance the rate and efficiency of the direct esterification of 1-octanol with trifluoroacetic acid. While strong mineral acids like sulfuric acid are common, other catalysts have been explored for esterification reactions.

Bismuth(III) salts, such as BiCl₃, Bi(TFA)₃, and Bi(OTf)₃, have been shown to be effective catalysts for the acetylation of alcohols with acetic acid. researchgate.net Although not specifically documented for the trifluoroacetylation of 1-octanol, these catalysts present a potential avenue for investigation due to their effectiveness in similar esterification reactions. researchgate.net

Furthermore, solid acid catalysts like Amberlyst-15, a strongly acidic ion-exchange resin, have been successfully used in the transesterification of ethyl trifluoroacetate. tandfonline.comresearchgate.nettandfonline.com The use of such heterogeneous catalysts simplifies product purification as they can be easily filtered off from the reaction mixture. researchgate.netresearchgate.net This offers an advantage over homogeneous catalysts which may require more extensive workup procedures. researchgate.netresearchgate.net

Alternative Synthetic Routes to Trifluoroacetate Esters

Beyond direct esterification, other synthetic methodologies provide access to this compound. These routes often involve different trifluoroacetylating agents and reaction mechanisms.

Transesterification Reactions with Trifluoroacetate Precursors

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. researchgate.net In the context of synthesizing this compound, a readily available trifluoroacetate ester, such as methyl trifluoroacetate or ethyl trifluoroacetate, can be reacted with 1-octanol in the presence of a catalyst. tandfonline.comresearchgate.netresearchgate.net This equilibrium reaction can be driven to completion by using a large excess of 1-octanol or by removing the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation.

Both acid and base catalysts can be employed for transesterification. researchgate.net Heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, have proven effective for the transesterification of trifluoroacetate esters, offering advantages in terms of reusability and ease of separation. tandfonline.comresearchgate.netresearchgate.net

Acylation with Trifluoroacetyl Halides and Related Reagents

Trifluoroacetyl halides, particularly trifluoroacetyl chloride (CF₃COCl), are highly reactive acylating agents that can be used for the synthesis of this compound. The reaction of an alcohol with an acyl chloride is typically rapid and exothermic, often proceeding at low temperatures and in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct. nih.gov

Trifluoroacetyl chloride's high electrophilicity at the carbonyl carbon makes it readily susceptible to nucleophilic attack by the hydroxyl group of 1-octanol. However, its high reactivity also necessitates careful handling due to its sensitivity to moisture, which leads to rapid hydrolysis to trifluoroacetic acid and hydrogen chloride. nih.gov

Recent research has also explored other novel trifluoroacetylating reagents. For instance, TEMPO-CF₂CF₃ has been shown to act as an effective trifluoroacetylating agent for alcohols under neutral thermal conditions. rsc.org This reagent undergoes an unusual N–O bond heterolysis to generate trifluoroacetyl fluoride (B91410) in situ, which then reacts with the alcohol. rsc.org

Data Tables

Table 1: Comparison of Synthesis Methods for Trifluoroacetate Esters

| Synthesis Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Conventional Condensation | 1-Octanol, Trifluoroacetic Acid | Acid catalyst (e.g., H₂SO₄), heat (reflux) | Readily available reagents, established method. ausetute.com.auvulcanchem.com | Equilibrium reaction, may require excess reagent or water removal for high yield. masterorganicchemistry.com |

| Anhydride-Mediated Esterification | 1-Octanol, Trifluoroacetic Anhydride | Often at or below room temperature | High reactivity, generally faster and higher yielding than using trifluoroacetic acid. vaia.com | Anhydride is more expensive and moisture-sensitive than the acid. |

| Transesterification | This compound Ester (e.g., methyl or ethyl trifluoroacetate) | Acid or base catalyst (homogeneous or heterogeneous) | Useful when the parent acid is highly reactive or difficult to separate. researchgate.net | Equilibrium reaction, requires driving the reaction to completion. |

| Acylation with Trifluoroacetyl Halide | 1-Octanol, Trifluoroacetyl Chloride | Often at low temperature, with a base to neutralize HCl byproduct | High reactivity, rapid reaction. | Reagent is highly moisture-sensitive and corrosive. nih.gov |

Optimization of Reaction Conditions and Yields in Fluoroalkyl Ester Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction parameters. These parameters directly influence the reaction's speed, efficiency, and the purity of the final product. Key considerations include the effects of solvents on reaction kinetics and selectivity, as well as temperature and pressure adjustments for large-scale production.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent plays a pivotal role in the synthesis of fluoroalkyl esters like this compound. The solvent can affect the rate of reaction and the preference for the formation of the desired product over side products.

Research indicates that fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), can have a remarkable effect on transition metal-catalyzed reactions. rsc.org These solvents can enhance reactivity and selectivity in various C-H activation reactions. rsc.org For instance, in the synthesis of β-fluoroalkyl β-amino acid derivatives, solvents like trifluoroethanol (TFE) and dichloromethane (B109758) (DCM) have been studied, with the choice impacting conversion rates and enantioselectivity. dicp.ac.cn Specifically, the use of HFIP as a solvent at 60 °C was found to be optimal for the hydrogenation of certain substrates. dicp.ac.cn

The polarity of the solvent also influences the chemical environment of the trifluoroacetyl group. dovepress.com In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the trifluoroacetyl group experiences a deshielding effect, which can be observed using 19F NMR spectroscopy. dovepress.com This interaction between the solvent and the reactants can influence the reaction pathway. For example, in the study of β-dicarbonyls, polar protic solvents like ethanol (B145695) can disrupt intramolecular hydrogen bonding, shifting the tautomeric equilibrium. dovepress.com

In some preparations of trifluoroacetate esters, the product itself can act as the reaction solvent. googleapis.com This approach offers several advantages, including high solubility of reactants like trifluoroacetyl chloride, leading to more concentrated reaction mixtures and increased reactor output. googleapis.com It also simplifies purification by eliminating the need to remove an additional solvent. googleapis.com Dichloromethane (DCM) and toluene (B28343) are other solvents that have been used, with DCM noted for its superior solubility for reactants in certain esterification reactions.

Table 1: Solvent Effects on Fluoroalkyl Ester Synthesis

| Solvent | Reaction Type | Key Observation | Reference |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Transition Metal-Catalyzed C-H Activation | Enhances reactivity and selectivity. rsc.org Optimal for certain hydrogenations. dicp.ac.cn | rsc.orgdicp.ac.cn |

| Trifluoroethanol (TFE) | Transition Metal-Catalyzed C-H Activation | Can enhance reactivity and selectivity. rsc.org | rsc.org |

| Dichloromethane (DCM) | Esterification, Fluoroalkylation | Used in acylation with trifluoroacetyl chloride. Studied for β-fluoroalkyl β-amino acid synthesis. dicp.ac.cn | dicp.ac.cn |

| Product Ester (Heel) | Esterification with Trifluoroacetyl Chloride | Increases reaction concentration and simplifies purification. googleapis.com | googleapis.com |

| Toluene | Esterification | Facilitates efficient water separation. | |

| Dimethyl Sulfoxide (DMSO) | General | Highly polar aprotic solvent, causes deshielding of the trifluoroacetyl group. dovepress.com | dovepress.com |

| Dimethylformamide (DMF) | General | Highly polar aprotic solvent, causes deshielding of the trifluoroacetyl group. dovepress.com | dovepress.com |

Temperature and Pressure Parameters in Large-Scale Preparations

For the industrial-scale synthesis of trifluoroacetate esters, controlling temperature and pressure is crucial for safety, yield, and purity.

The reaction of an alcohol with trifluoroacetyl chloride is often conducted at low temperatures, for instance, between -40 °C and 20 °C, and preferably between -30 °C and 0 °C, to manage the exothermic nature of the reaction and minimize side reactions. After the initial reaction, the mixture is typically warmed to room temperature to facilitate the removal of byproducts like hydrogen chloride gas. googleapis.com

In the context of producing ethyl trifluoroacetate, a process involving two esterification stages has been described. google.com The initial reaction is heated under reflux, and after a phase separation, the mixture is again heated under reflux. google.com For the synthesis of cyclopropylmethyl trifluoroacetate via transesterification, the mixture is warmed to 40–60°C for several hours. When using trifluoroacetyl chloride for the same compound, a strict temperature control between -10 to 0°C is necessary to prevent exothermic runaway reactions.

Distillation, a key purification step, is also temperature and pressure-dependent. High-purity trifluoroacetate esters (>99%) can be obtained by distillation at atmospheric or reduced pressure. googleapis.comgoogle.com The boiling point of this compound is a key physical property for its purification. nist.gov

Table 2: Temperature and Pressure Parameters in Fluoroalkyl Ester Synthesis

| Synthesis Step | Reactants | Temperature Range | Pressure | Key Considerations | Reference |

| Esterification | Alcohol and Trifluoroacetyl Chloride | -40°C to 20°C (preferably -30°C to 0°C) | Atmospheric | Control of exothermic reaction and minimization of side reactions. | |

| Byproduct Removal | Reaction Mixture | Warmed to Room Temperature | Atmospheric | Degassing to remove HCl and residual trifluoroacetyl chloride. googleapis.com | googleapis.com |

| Transesterification | Cyclopropanemethanol and Ethyl Trifluoroacetate | 40–60°C | Atmospheric | Reaction completion. | |

| Acylation | Cyclopropanemethanol and Trifluoroacetyl Chloride | -10 to 0°C | Atmospheric | Prevention of exothermic runaway reactions. | |

| Purification | Crude Trifluoroacetate Ester | Varies (Boiling Point Dependent) | Atmospheric or Reduced | To achieve >99% purity. googleapis.comgoogle.com | googleapis.comgoogle.com |

Advanced Purification and Isolation Techniques for High-Purity Trifluoroacetate Esters

Achieving high purity for trifluoroacetate esters like this compound necessitates the use of advanced purification and isolation methods.

The most common and effective method for purifying trifluoroacetate esters is distillation . googleapis.comgoogle.com This technique separates compounds based on their different boiling points. For many trifluoroacetate esters, distillation under atmospheric or reduced pressure can yield a product with a purity exceeding 99%. googleapis.comgoogle.com A multi-stage distillation process can be employed to separate the final product from any remaining starting materials, solvents, or byproducts. google.com For instance, in the synthesis of ethyl trifluoroacetate, a three-fraction distillation is used to isolate the high-purity ester. google.com

Before distillation, other purification steps may be necessary. Washing the crude product with water can be used to remove water-soluble impurities. For example, in the synthesis of ethyl trifluoroacetate, the crude product is washed with water to remove ethanol, followed by stratification to separate the ester. google.com

Phase separation is another technique used to remove certain impurities. For example, in a two-stage esterification process, a phase separation is carried out to remove the sulfuric acid layer. google.com

For reactions that produce solid byproducts, such as the amine hydrochloride formed when using triethylamine as a base in acylation reactions, filtration is employed to remove these precipitates.

In some laboratory-scale syntheses, particularly those involving complex mixtures or thermally sensitive compounds, column chromatography may be used. However, this method is often less practical for large-scale industrial production due to the cost of reagents and the generation of waste.

Finally, to ensure the removal of water, which can hydrolyze the ester bond, drying agents like sodium sulfate (B86663) or molecular sieves can be used. dicp.ac.cnresearchgate.net In some cases, the addition of trifluoroacetic anhydride can be used to dry trifluoroacetic acid before its use in synthesis. wikipedia.org

Investigation of Reaction Mechanisms and Reactivity Profiles of 1 Octanol, Trifluoroacetate

Hydrolytic Stability and Kinetic Studies of the Ester Linkage

The stability of the ester bond in 1-octanol (B28484), trifluoroacetate (B77799) is a critical aspect of its chemical behavior. Hydrolysis, the cleavage of this bond by water, can proceed through different mechanisms depending on the conditions, particularly the pH of the medium and the presence of enzymatic catalysts.

pH-Dependent Hydrolysis Mechanisms

The hydrolysis of trifluoroacetate esters, such as 1-octanol, trifluoroacetate, exhibits a distinct dependence on pH. Kinetic studies on analogous esters like phenyl trifluoroacetate reveal that the hydrolysis mechanism changes across the pH scale. acs.org

Below pH 6, the hydrolysis rate is largely independent of pH, suggesting that the primary pathway is a neutral hydrolysis mechanism where a water molecule acts as the nucleophile. acs.org In this process, one or more water molecules may participate in the transition state, facilitating proton transfer in a cyclic arrangement to avoid high-energy intermediates. mdpi.com

Above pH 8, the hydrolysis rate becomes directly proportional to the hydroxide (B78521) ion concentration, indicating a base-catalyzed mechanism. acs.org In this pH range, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 1-octanol and the trifluoroacetate anion. The strong electron-withdrawing nature of the trifluoroacetyl group makes the carbonyl carbon particularly susceptible to this type of attack.

Table 1: pH-Dependence of Hydrolysis Mechanisms for Trifluoroacetate Esters

| pH Range | Dominant Mechanism | Rate Dependence | Nucleophile |

| < 6 | Neutral Hydrolysis | pH-independent | Water (H₂O) |

| 6 - 8 | Mixed | Complex | Water & Hydroxide |

| > 8 | Base-Catalyzed Hydrolysis | First-order in [OH⁻] | Hydroxide (OH⁻) |

This table is a generalized representation based on studies of similar trifluoroacetate esters. acs.org

Enzymatic Hydrolysis Pathways and Substrate Specificity

The ester linkage in this compound is a potential target for enzymatic cleavage by hydrolases, particularly esterases and lipases. These enzymes provide alternative reaction pathways that are often highly efficient and specific.

Esterases , such as carboxylesterases (CES), are known to hydrolyze a wide variety of ester-containing compounds, including prodrugs. nih.gov The catalytic mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a covalent acyl-enzyme intermediate. This intermediate is then hydrolyzed by water to release the carboxylic acid (trifluoroacetic acid) and regenerate the active enzyme. The specificity of the enzyme would depend on how well the 1-octanol portion of the substrate fits into the active site.

Lipases are another class of enzymes capable of hydrolyzing esters. They are particularly effective at the interface of aqueous and organic phases. researchgate.net The hydrolysis mechanism is similar to that of esterases, involving a serine nucleophile in a catalytic triad. Lipases could potentially hydrolyze this compound, with the substrate specificity often being determined by the chain length of the alcohol and acyl groups. While many lipases prefer longer fatty acid chains, the specific affinity for the trifluoroacetyl group would be a key determinant of reactivity. The use of enzymes for hydrolysis is advantageous as it can be performed in aqueous solutions or mixtures of water and organic solvents under mild temperature and pH conditions. google.com

Nucleophilic Reactivity at the Carbonyl Center

The trifluoroacetyl group makes the carbonyl carbon of this compound highly electrophilic, promoting reactions with a variety of nucleophiles. researchgate.netresearchgate.net This reactivity is central to its utility as a synthetic intermediate.

Transacylation Reactions

Transacylation, specifically transesterification, involves the reaction of this compound with another alcohol to form a new ester and 1-octanol. wikipedia.org This reaction can be catalyzed by either acids or bases.

Acid-catalyzed transesterification: The acid protonates the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weakly nucleophilic alcohol.

Base-catalyzed transesterification: A strong base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. Lipases can also be employed to catalyze transesterification reactions under mild conditions, often with high selectivity. researchgate.netresearchgate.net For example, a lipase (B570770) could catalyze the reaction between this compound and a different alcohol, such as methanol (B129727), to produce methyl trifluoroacetate and 1-octanol.

Formation of Other Esters or Amides

The high reactivity of the carbonyl center allows for the synthesis of a range of other carboxylic acid derivatives.

Formation of Other Esters: As described in the transesterification section, reaction with various alcohols (R'-OH) yields different trifluoroacetate esters (CF₃COOR') and 1-octanol. wikipedia.org

Formation of Amides: this compound can react with ammonia, primary amines (R'NH₂), or secondary amines (R'₂NH) to form primary, secondary, or tertiary amides, respectively. masterorganicchemistry.comlibretexts.org This reaction, known as aminolysis, involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. pressbooks.pub The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate the 1-octoxide leaving group, forming the corresponding N-substituted trifluoroacetamide. This reaction is generally favorable due to the high electrophilicity of the trifluoroacetyl carbonyl group and the good leaving group character of the 1-octoxide.

Table 2: Nucleophilic Reactions at the Carbonyl Center of this compound

| Nucleophile | Reagent Type | Product Class |

| Alcohol (R'-OH) | Oxygen Nucleophile | Ester (Trifluoroacetate) |

| Ammonia (NH₃) | Nitrogen Nucleophile | Primary Amide |

| Primary Amine (R'NH₂) | Nitrogen Nucleophile | Secondary Amide |

| Secondary Amine (R'₂NH) | Nitrogen Nucleophile | Tertiary Amide |

Electrophilic Activation and Transformations Involving the Trifluoroacetyl Group

The trifluoroacetyl group (CF₃CO-) is one of the most powerful electron-withdrawing groups used in organic synthesis. researchgate.net This property not only activates the carbonyl carbon towards nucleophilic attack but also plays a role in various electrophilic activation strategies and transformations.

The high electrophilicity of the trifluoroacetyl carbonyl is leveraged in trifluoroacetylation reactions, where a molecule like this compound could potentially act as a trifluoroacetylating agent, transferring the CF₃CO group to a nucleophile. More commonly, highly reactive reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used for this purpose. researchgate.netorganic-chemistry.org The principles, however, are related. The electron-withdrawing nature of the three fluorine atoms stabilizes the negative charge on the oxygen atom in the tetrahedral intermediate, facilitating the reaction.

Furthermore, the trifluoroacetyl group can be involved in transformations under highly acidic or metal-catalyzed conditions. For instance, studies on related trifluoroacetyl compounds have shown that electrophilic activation with strong acids can lead to additions across other functional groups within the molecule. researchgate.net Metal trifluoroacetates are also known to participate in C-H activation reactions, where the trifluoroacetate ligand influences the electrophilicity and reactivity of the metal center. rutgers.edu While these reactions may not directly involve this compound as a reactant, they illustrate the profound electronic influence of the trifluoroacetyl group, a key feature of the title compound's reactivity profile.

Role as an Activating Group in Organic Synthesis

The trifluoroacetate group in this compound can function as an activating group, particularly in directing C-H functionalization reactions. The electron-withdrawing trifluoroacetyl group can deactivate proximal C-H bonds towards certain reactions, thereby enabling greater selectivity for the functionalization of more distant C-H bonds.

Research on related long-chain alcohol trifluoroacetates has demonstrated this principle. For instance, in copper-catalyzed C(sp³)–H insertion reactions, the use of a trifluoroacetate ester substrate leads to higher yields and selectivities for functionalization at positions distal to the ester group compared to the corresponding acetate (B1210297) ester. sioc-journal.cnnih.gov In the functionalization of 3,7-dimethyl-1-octanol, the trifluoroacetate derivative yielded a mixture of three isomers in a 27:1:1 ratio with a 68% isolated yield, showing enhanced selectivity compared to the acetate counterpart. sioc-journal.cnnih.gov This effect is attributed to the deactivation of C-H bonds closer to the strongly electron-withdrawing trifluoroacetate group. nih.gov

This directing effect is a valuable tool in complex molecule synthesis, allowing for predictable and selective modifications of hydrocarbon chains. The deactivating effect of the trifluoroacetate group on proximal C-H bonds is a key factor in achieving this selectivity.

Reactions Involving Trifluoromethyl Anion Equivalents

The reaction of esters with trifluoromethyl anion equivalents (e.g., from TMSCF₃, the Ruppert-Prakash reagent) is a method for the synthesis of trifluoromethyl ketones. semanticscholar.orgbeilstein-journals.org However, simple esters are generally poor electrophiles for this reaction. semanticscholar.org The reactivity is highly dependent on the nature of the ester and the reaction conditions.

The reaction of this compound with a trifluoromethyl anion equivalent would be expected to be challenging. The trifluoroacetate group is an excellent leaving group, but the carbonyl carbon's electrophilicity is pitted against the stability of the potential tetrahedral intermediate. While specific studies on this compound in this context are not prevalent, research on other esters indicates that the reaction is feasible, particularly with more reactive ester systems or under specific catalytic conditions. For instance, the trifluoromethylation of methyl esters to the corresponding trifluoromethyl ketones has been achieved using fluoroform (HCF₃) and a strong base like potassium hexamethyldisilazide (KHMDS) in triglyme (B29127) at low temperatures. beilstein-journals.orgresearchgate.net This method is effective for a range of aromatic, aliphatic, and conjugated methyl esters. beilstein-journals.org

The success of such a reaction with this compound would likely depend on the generation of a sufficiently nucleophilic trifluoromethyl anion equivalent and reaction conditions that favor the nucleophilic attack over potential side reactions. The generation of the trifluoromethyl anion from precursors like trifluoromethane (B1200692) is a key step, and various systems have been developed to achieve this. researchgate.net

Acid-Catalyzed Transformations and Rearrangements

Under acidic conditions, this compound can undergo various transformations, primarily driven by the protonation of the carbonyl oxygen.

Protonation Equilibria and Their Influence on Reactivity

The first step in any acid-catalyzed reaction of this compound is the protonation of one of the oxygen atoms. libretexts.orgsaskoer.ca The most likely site of protonation is the carbonyl oxygen, as this leads to a resonance-stabilized cation where the positive charge is delocalized over the carbonyl carbon and oxygen. libretexts.org

This initial protonation equilibrium is crucial as it activates the ester towards nucleophilic attack. The extent of protonation, and therefore the reaction rate, is dependent on the acidity of the medium. libretexts.orgchemistrysteps.com In the presence of a strong acid like trifluoroacetic acid, a significant concentration of the protonated ester can be expected.

Rearrangement Mechanisms Catalyzed by Trifluoroacetic Acid Derivatives

Trifluoroacetic anhydride (TFAA), a derivative of trifluoroacetic acid, is a powerful reagent that can catalyze various rearrangements. sioc-journal.cnwikipedia.org While specific rearrangement studies on this compound are not extensively documented, the principles of rearrangements catalyzed by TFAA can be applied. TFAA is known to promote reactions such as the Pummerer rearrangement and the Stieglitz rearrangement. sioc-journal.cnwikipedia.org

In the context of esters, acid-catalyzed rearrangements can occur, though they are less common than for other functional groups. For esters of tertiary alcohols, an AAL1 mechanism can lead to the formation of a stable carbocation from the alcohol portion, which could then undergo rearrangement. chemistrysteps.comucoz.com However, for a primary alcohol ester like this compound, this pathway is highly unlikely due to the instability of the primary carbocation.

More relevant would be rearrangements involving the acyl portion, though these are not typical for simple alkyl esters. However, trifluoroacetic acid and its anhydride are known to catalyze rearrangements in more complex systems, often by activating a functional group and facilitating the migration of an alkyl or aryl group. sioc-journal.cn For instance, TFAA has been used to assist in the Stieglitz rearrangement of hydroxylamines to anilines by generating a good leaving group in situ. sioc-journal.cn While not a direct rearrangement of the ester itself, this illustrates the capacity of trifluoroacetic acid derivatives to promote complex molecular reorganizations.

Advanced Spectroscopic Characterization and High Throughput Analytical Methodologies for 1 Octanol, Trifluoroacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Octanol (B28484), trifluoroacetate (B77799), a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive understanding of its molecular architecture.

Proton (¹H) and Carbon (¹³C) NMR for Structural Elucidation

The ¹H and ¹³C NMR spectra of 1-Octanol, trifluoroacetate are predicted based on the known spectra of 1-octanol and the electronic effects of the trifluoroacetate group. The strongly electron-withdrawing trifluoroacetate group is expected to cause a significant downfield shift of the signals corresponding to the atoms nearest to the ester functionality.

¹H NMR: The proton on the carbon adjacent to the oxygen atom (H-1) is anticipated to be the most deshielded, appearing as a triplet at approximately 4.4 ppm. The remaining protons of the octyl chain will appear further upfield, with the terminal methyl group (H-8) being the most shielded.

¹³C NMR: Similarly, the carbon atom bonded to the oxygen (C-1) will experience a significant downfield shift to around 70-75 ppm. The carbonyl carbon of the trifluoroacetate group will appear at approximately 158 ppm, split into a quartet by the three fluorine atoms. The trifluoromethyl carbon is expected around 115 ppm, also as a quartet. The other carbons of the octyl chain will have chemical shifts similar to those in 1-octanol, but with slight variations due to the influence of the ester group.

Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-1 | ~4.4 | Triplet |

| H-2 | ~1.7 | Quintet |

| H-3 to H-7 | ~1.3 | Multiplet |

| H-8 | ~0.9 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~70-75 |

| C-2 | ~28 |

| C-3 | ~25 |

| C-4 | ~29 |

| C-5 | ~29 |

| C-6 | ~31 |

| C-7 | ~22 |

| C-8 | ~14 |

| C=O | ~158 (quartet) |

| CF₃ | ~115 (quartet) |

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is typically observed in the range of -74 to -77 ppm relative to a standard such as CFCl₃. dovepress.comresearchgate.net The absence of other fluorine atoms in the molecule results in a singlet for the trifluoromethyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons in the octyl chain. emerypharma.comuvic.ca For instance, a cross-peak would be observed between the H-1 and H-2 signals, confirming their connectivity. Similarly, correlations would be seen between H-2 and H-3, and so on, down the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. emerypharma.comuvic.ca The HSQC spectrum would show a cross-peak between the H-1 signal and the C-1 signal, the H-2 signal and the C-2 signal, and for all other CH, CH₂, and CH₃ groups in the molecule. This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds apart. emerypharma.comuvic.ca This is particularly useful for identifying quaternary carbons and confirming the connectivity across heteroatoms. For this compound, key HMBC correlations would be expected between the H-1 protons and the carbonyl carbon of the trifluoroacetate group, as well as the C-2 and C-3 carbons of the octyl chain.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are dominated by the vibrations of the ester and trifluoromethyl groups, as well as the alkyl chain.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is expected to be the strong absorption band of the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1780-1800 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorptions, usually in the region of 1300-1100 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to appear around 1250-1050 cm⁻¹. The C-H stretching vibrations of the octyl chain will be observed just below 3000 cm⁻¹. vscht.cz

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1780 - 1800 |

| C-F (Trifluoromethyl) | Stretch | 1300 - 1100 |

| C-O (Ester) | Stretch | 1250 - 1050 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. nih.gov For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺·) followed by characteristic fragmentation pathways. libretexts.orglibretexts.org

The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound. Key fragmentation patterns would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an alkyl radical and the formation of a stable oxonium ion.

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the octyl chain can be transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule (octene) and the formation of a charged enol.

Loss of the Trifluoroacetyl Group: Fragmentation can also occur with the loss of the CF₃CO· or CF₃COO· radical, leading to fragment ions corresponding to the octyl cation or related species.

The analysis of these fragment ions allows for the confirmation of the structure of this compound. nih.govuab.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z), often to several decimal places. bioanalysis-zone.com This precision allows for the determination of a compound's elemental formula. For this compound, the exact mass can be calculated based on the sum of the monoisotopic masses of its constituent atoms (C, H, O, F).

The molecular formula for this compound is C₁₀H₁₇F₃O₂. The theoretical exact mass is calculated as follows:

(10 x 12.000000) + (17 x 1.007825) + (3 x 18.998403) + (2 x 15.994915) = 226.118054 Da

HRMS analysis of this compound would yield an m/z value extremely close to this theoretical mass, allowing for its confident identification and differentiation from other compounds that may have the same nominal mass. For instance, a high-resolution instrument can easily distinguish between molecules with different elemental formulas but the same integer mass. bioanalysis-zone.com This capability is essential for confirming the identity of the ester in complex matrices or during chemical synthesis.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound This interactive table provides the theoretical monoisotopic mass for this compound.

| Element | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 17 | 1.007825 | 17.133025 |

| Fluorine (¹⁹F) | 3 | 18.998403 | 56.995209 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total | 226.118064 |

Fragmentation Pathways Under Various Ionization Conditions

The fragmentation pattern of this compound in mass spectrometry is highly dependent on the ionization technique employed. Hard ionization methods like Electron Ionization (EI) impart significant energy, leading to extensive fragmentation, whereas soft ionization methods result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

Under Electron Ionization (EI) , commonly used in GC-MS, the high energy (typically 70 eV) causes predictable bond cleavages. For esters, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Key fragmentation pathways for this compound would likely include:

α-cleavage: Loss of the octyloxy radical (•OCH₂(CH₂)₆CH₃) to form the trifluoroacetyl cation (CF₃CO⁺) at m/z 97.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene (octene, C₈H₁₆) and formation of a charged enol.

Loss of the Trifluoroacetate Group: Cleavage of the C-O bond can lead to the formation of an octyl cation (C₈H₁₇⁺) at m/z 113.

Loss of Trifluoroacetic Acid: Elimination of a neutral molecule of trifluoroacetic acid (CF₃COOH) from the molecular ion.

Under softer ionization conditions like Chemical Ionization (CI) or Electrospray Ionization (ESI) , fragmentation is less extensive. acdlabs.com These techniques are more likely to produce a protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺), with the primary fragments arising from the loss of stable neutral molecules.

Table 2: Predicted Major Fragment Ions of this compound in EI-MS This interactive table lists potential fragment ions and their corresponding mass-to-charge ratios (m/z) under Electron Ionization conditions.

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| Trifluoroacetyl cation | [CF₃CO]⁺ | 97 |

| Octyl cation | [C₈H₁₇]⁺ | 113 |

| Loss of octene | [C₂H₂F₃O₂]⁺ | 128 |

| Molecular ion | [C₁₀H₁₇F₃O₂]⁺• | 226 |

Application as a Calibrant in Mass Spectrometry

While not a universally standard calibrant, fluorinated compounds like this compound possess properties that make them potentially useful for mass spectrometer calibration, particularly in negative chemical ionization (NCI) mode. Fluorinated compounds are known to have high electron affinity, making them sensitive in NCI.

Calibrants are chemical standards with known masses used to create a calibration curve, allowing for accurate mass determination of unknown analytes. Mixtures of calibrants with differing masses across a wide range are often used. google.com While perfluorinated compounds like perfluorokerosene (PFK) are common, they can have low ion abundance at lower mass ranges in NCI mode. google.com A compound like this compound could potentially be included in a custom calibrant mixture to provide a strong signal and anchor point in the lower mass range (m/z 226). The distinct isotopic pattern from the three fluorine atoms can also aid in its identification.

Advanced Chromatographic Methodologies

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. chemcoplus.co.jp In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. chemcoplus.co.jp The trifluoroacetate derivative is significantly more volatile than the parent 1-octanol, making it well-suited for GC analysis.

The choice of GC column (stationary phase) is crucial for effective separation. A mid-polar phase, such as one containing cyanopropylphenyl polysiloxane, is often effective for separating derivatized compounds like trifluoroacetates. thermoscientific.com The retention time of this compound will depend on several factors including the column's length, diameter, film thickness, carrier gas flow rate, and the oven temperature program. chemcoplus.co.jp

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification. nih.gov As the compound elutes from the GC column, it is ionized and fragmented, generating a mass spectrum that serves as a chemical fingerprint for identification, as discussed in section 4.3.2. This is particularly useful for confirming the presence of this compound in complex mixtures, such as environmental or biological samples where it might be used as a derivative of 1-octanol for trace analysis. nih.govup.ac.za

Table 3: Typical GC-MS Operating Parameters for Analysis of Trifluoroacetate Derivatives This interactive table outlines example parameters for a GC-MS method suitable for analyzing compounds like this compound. mdpi.com

| Parameter | Value/Condition |

|---|---|

| Injector | |

| Mode | Splitless |

| Temperature | 270 °C |

| Oven Program | |

| Initial Temperature | 70 °C |

| Ramp 1 | 20 °C/min to 130 °C |

| Ramp 2 | 5 °C/min to 300 °C |

| Carrier Gas | |

| Type | Helium |

| MS Detector | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp | 230 °C |

| Mass Range | m/z 50-700 |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of a wide range of chemical compounds. chromatographyonline.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. chromatographyonline.comecetoc.org In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, and compounds are separated based on their hydrophobicity. chromatographyonline.com

The retention of this compound is influenced by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com Adding trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) to the mobile phase is a common practice. knauer.netsepscience.com TFA acts as an ion-pairing agent and suppresses the ionization of residual silanol (B1196071) groups on the stationary phase, which improves peak shape and reproducibility. knauer.netsepscience.com

HPLC is instrumental in assessing the purity of a synthesized batch of this compound. By monitoring the elution profile with a UV detector, impurities such as unreacted 1-octanol or byproducts can be separated and quantified. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Table 4: Example HPLC Method Parameters for Purity Assessment This interactive table shows typical starting conditions for an RP-HPLC method for a moderately nonpolar ester.

| Parameter | Value/Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temp | 25 °C |

Supercritical Fluid Chromatography (SFC) for Efficient Separation

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that combines features of both gas and liquid chromatography. jst.go.jp It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. scribd.comnih.gov Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. uva.essouthampton.ac.uk

For the separation of fluorinated compounds like this compound, SFC is particularly advantageous. Fluorinated compounds often exhibit enhanced solubility in supercritical CO₂ compared to their non-fluorinated analogs. scribd.com To modulate the solvating power of the mobile phase and elute more polar compounds, organic modifiers such as methanol are added to the CO₂. jst.go.jp

SFC has been successfully applied to the analysis of various fluorinated compounds and can offer superior resolution in shorter analysis times. nih.gov The technique is also considered "greener" than HPLC due to the significant reduction in organic solvent consumption. southampton.ac.ukresearchgate.net When coupled with mass spectrometry (SFC-MS), it provides a rapid and highly selective method for analysis. nih.gov The separation of this compound by SFC would likely be performed on packed columns similar to those used in HPLC, with the retention being controlled by pressure, temperature, and modifier concentration. scribd.comdiva-portal.org

Determination of Lipophilicity (logP) through Analytical Methods

Lipophilicity, a critical physicochemical parameter, describes the affinity of a compound for a lipophilic (non-polar) environment versus a hydrophilic (polar) one. It is quantified by the partition coefficient (P), typically expressed as its logarithm (logP), representing the ratio of a compound's concentration in a biphasic system of n-octanol and water. mdpi.compg.edu.pl The accurate determination of logP is essential for understanding the behavior of molecules in various chemical and biological systems. For this compound, a fluorinated ester, several analytical methods are employed to experimentally determine this value.

The "shake-flask" method is the traditional and gold-standard technique for logP determination. mdpi.comresearchgate.net In this method, a known amount of the solute is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The two phases are subsequently separated, and the concentration of the solute in each phase is measured, often using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). mdpi.commdpi.com For fluorinated compounds that may lack a UV-active chromophore, such as this compound, a variation of the shake-flask method utilizing ¹⁹F NMR spectroscopy has been developed. jove.comjove.comjove.com This approach offers high accuracy for measuring the lipophilicity of fluorinated substances without the need for UV activity and does not require precise measurements of solute mass or aliquot volumes. jove.comjove.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most prevalent indirect method for estimating logP. mdpi.comnih.gov This technique correlates the retention time of a compound on a non-polar stationary phase (like C18) with its lipophilicity. researchgate.net A calibration curve is generated using a series of standard compounds with known logP values. The logP of the analyte is then interpolated from its retention time under the same chromatographic conditions. nih.govgoogle.com Methanol is often considered the most suitable organic modifier in the mobile phase for these determinations as it can mimic the n-octanol/water interface. mdpi.com While specific experimental logP data for this compound is not widely published, the principles of these methods are routinely applied to characterize similar fluorinated esters.

Table 1: Comparison of Analytical Methods for logP Determination

| Method | Principle | Advantages | Disadvantages | Applicability to this compound |

| Shake-Flask (SF) | Direct measurement of solute concentration in equilibrated n-octanol and water phases. mdpi.com | Gold standard, high accuracy for logP values in the range of -2 to 4. mdpi.com | Labor-intensive, requires pure compound, potential for emulsion formation. mdpi.comresearchgate.net | Applicable, but requires a sensitive quantification technique like GC or ¹⁹F NMR due to lack of a strong UV chromophore. |

| ¹⁹F NMR Spectroscopy | A variation of the SF method that uses ¹⁹F NMR to determine the concentration ratio of a fluorinated analyte in the two phases. jove.comjove.com | Excellent for fluorinated compounds, no UV-activity required, high accuracy. jove.comjove.com | Requires access to an NMR spectrometer with a fluorine probe. | Highly suitable and recommended for accurate determination. |

| RP-HPLC | Indirect measurement where logP is correlated with the retention time on a reversed-phase column. mdpi.com | High throughput, requires small sample amounts, can be automated. google.com | Indirect method requiring calibration with standards, results can be influenced by chromatographic conditions. researchgate.net | Suitable for rapid estimation; a gradient elution method can offer faster analysis. mdpi.com |

Hyphenated Techniques for Comprehensive Characterization

Hyphenated analytical techniques, which combine two or more analytical methods, provide a multidimensional understanding of a compound's properties. The coupling of a separation technique with a spectroscopic detection method is particularly powerful for complex analyses.

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful hyphenated technique used to investigate the thermal stability and decomposition profile of materials. orslabs.comprocess-insights.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while the coupled MS analyzes the chemical composition of the evolved gases produced during decomposition. process-insights.comprocess-insights.com This provides not only the temperatures at which degradation occurs but also identifies the specific molecular fragments released. royce.ac.uk

For this compound, TGA-MS analysis would reveal its thermal decomposition pathway. The analysis is conducted by heating the sample on a high-precision balance within the TGA furnace. process-insights.com The off-gas from the TGA is transferred via a heated line to the mass spectrometer to prevent condensation of the evolved products. process-insights.com

The expected thermal decomposition of this compound would likely proceed in distinct stages. An initial weight loss might correspond to the cleavage of the ester bond, releasing volatile fragments. The trifluoroacetate moiety is a key structural component, and its fragmentation is anticipated. The thermal decomposition of other metal trifluoroacetates and fluoropolymers is known to produce trifluoroacetic acid (TFA) or related fluorinated species. ethz.chunep.org The subsequent decomposition at higher temperatures would involve the breakdown of the C₈ alkyl chain, leading to the evolution of various hydrocarbon fragments. The mass spectrometer would detect the mass-to-charge ratio (m/z) of these evolved gaseous products in real-time, allowing for their identification. For instance, the detection of ions corresponding to CO₂, CO, CF₃⁺, and various CₓHᵧ fragments would allow for the reconstruction of the decomposition mechanism.

Table 2: Predicted TGA-MS Data for the Thermal Decomposition of this compound

| Temperature Range (°C) | Weight Loss (%) | Evolved Gas Species | Major Expected m/z Peaks |

| 150 - 250 | ~50% | Trifluoroacetic acid (CF₃COOH), Trifluoroacetyl cation (CF₃CO⁺) | 114, 97, 69 (CF₃⁺), 45 (COOH⁺), 44 (CO₂⁺) |

| 250 - 400 | ~45% | Octene, smaller alkanes/alkenes | 112, and fragments like 83, 69, 55, 41 |

| > 400 | ~5% | Carbon monoxide, Carbon dioxide | 44 (CO₂⁺), 28 (CO⁺) |

Note: The data in this table are predictive and based on the analysis of structurally similar compounds. Actual experimental results may vary.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the intrinsic electronic properties of this compound, which are governed by the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. researchgate.netjussieu.fr It offers a balance between computational cost and accuracy, making it suitable for a molecule of this size. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and the nature of chemical bonds. acs.org For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G**, can be used to determine key energetic and structural parameters. researchgate.netresearchgate.net

The strong electron-withdrawing effect of the three fluorine atoms on the acetyl group significantly influences the electronic properties of the ester. This effect polarizes the carbonyl group (C=O), making the carbonyl carbon more electrophilic and affecting the charge distribution across the entire molecule. DFT calculations can quantify this charge distribution through methods like Natural Bond Orbital (NBO) analysis. researchgate.net Such analyses reveal the partial atomic charges on each atom, providing a detailed picture of the molecule's electrostatic potential. acs.org The calculated orbital energies, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the molecule's reactivity and spectroscopic behavior.

Table 1: Illustrative DFT-Calculated Properties for a Representative Ester (Note: This table is illustrative and shows the type of data obtained from DFT calculations for esters. Specific values for this compound would require dedicated computation.)

| Property | Calculated Value | Method/Basis Set |

| Ground State Energy | Varies (Hartree) | B3LYP/6-311++G |

| Dipole Moment | Varies (Debye) | B3LYP/6-311++G |

| HOMO Energy | Varies (eV) | B3LYP/6-311++G |

| LUMO Energy | Varies (eV) | B3LYP/6-311++G |

| C=O Bond Length | ~1.20 Å | B3LYP/6-311++G** |

| Partial Charge on Carbonyl C | Varies (e) | NBO Analysis |

| Partial Charge on Carbonyl O | Varies (e) | NBO Analysis |

Prediction of Reactivity and Transition States

Quantum mechanical methods are invaluable for predicting the reactivity of this compound and for characterizing the transition states of its reactions. researchgate.net A key reaction for esters is hydrolysis, which can be catalyzed by acids or bases. QM calculations can model the reaction pathway, for instance, the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the electrophilic carbonyl carbon.

By mapping the potential energy surface of the reaction, researchers can identify the structure of the transition state—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy barrier, determines the reaction rate. For trifluoroacetate esters, the presence of the CF3 group is expected to lower the activation energy for nucleophilic attack compared to non-fluorinated analogues like octyl acetate (B1210297), due to the stabilization of the negative charge that develops on the carbonyl oxygen in the transition state. researchgate.net DFT calculations can precisely compute these activation barriers, providing quantitative insights into the molecule's stability and reactivity. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a dynamic picture of their motions and interactions. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing information about conformational changes, solvation, and intermolecular forces. oup.com

The long, flexible octyl chain of this compound can adopt a multitude of conformations. MD simulations are particularly well-suited to explore this conformational landscape. The dynamics of the octyl chain are characterized by rotations around its carbon-carbon single bonds. These rotations lead to transitions between different torsional states (e.g., trans and gauche conformers).

Table 2: Representative Dihedral Angles in Long-Chain Esters (Note: This table illustrates typical dihedral angles and their energetic preferences that would be studied in a conformational analysis of this compound.)

| Dihedral Angle | Description | Preferred Conformation |

| O=C-O-CH₂ | Ester Linkage | ~180° (cis to C=O) |

| C-O-CH₂-CH₂ | First Octyl Bond | Varies (gauche/trans) |

| CH₂-CH₂-CH₂-CH₂ | Mid-Chain Alkane | ~180° (trans) |

Solvation Dynamics in Various Media

Solvation dynamics describe how solvent molecules rearrange around a solute following a change in the solute's electronic state, for instance, after photoexcitation. osaka-u.ac.jposti.gov The solvation of this compound is complex due to its amphiphilic nature, possessing a highly polar trifluoroacetate head group and a non-polar octyl tail.

MD simulations can model the behavior of this molecule in various solvents, from polar media like water to non-polar organic solvents. researchgate.netscispace.com In water, solvent molecules would form a structured hydration shell around the polar head, engaging in hydrogen bonding with the carbonyl oxygen. The dynamics of these water molecules are significantly slower than in the bulk solvent. osaka-u.ac.jp Conversely, the non-polar octyl chain would induce a hydrophobic effect, with water molecules forming a "cage-like" structure around it. nih.gov The presence of fluorine atoms can further influence solvation, potentially leading to slower solvation timescales due to specific fluorous interactions. researchgate.net In a solvent like 1-octanol, both parts of the molecule would be well-solvated, and the dynamics would be governed by the slower diffusion and reorientation of the bulky solvent molecules. nsf.gov

The physical properties of this compound in a condensed phase are dictated by its intermolecular interactions. MD simulations can provide a detailed picture of these forces. researchgate.net The primary interactions include:

Dipole-Dipole Interactions: The highly polar trifluoroacetate head group leads to strong dipole-dipole interactions between molecules.

Van der Waals Interactions: The long octyl chains interact with each other through weaker, but cumulatively significant, van der Waals forces. These interactions are responsible for the packing of the alkyl chains. nsf.gov

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the carbonyl oxygen and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors. researchgate.net In protic solvents like water or alcohols, these groups can participate in the solvent's hydrogen-bonding network. nsf.gov

MD simulations can compute radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. RDFs between, for example, the carbonyl oxygen and solvent hydrogen atoms can confirm and quantify the extent of hydrogen bonding. researchgate.net In the pure liquid, these interactions would lead to a specific local structure, balancing the aggregation of the polar heads with the packing of the non-polar tails.

Coarse-Grained Molecular Dynamics (CGMD) for Larger Systems

Coarse-grained molecular dynamics (CGMD) is a computational technique that enables the simulation of molecular systems at significantly larger length and time scales than are feasible with all-atom (AA) simulations. This is achieved by grouping multiple atoms into single interaction sites, or "beads," which reduces the number of degrees of freedom in the system. This approach is particularly valuable for studying slow processes like self-assembly, diffusion, and phase partitioning that would be computationally prohibitive at an atomistic resolution.

For a molecule like this compound, a CGMD model would typically be developed using a framework such as the Martini force field. cgmartini.nl The Martini model generally employs a mapping ratio of approximately four heavy atoms to one bead, with bead types assigned based on their chemical character (e.g., polar, non-polar, charged). cgmartini.nlnih.gov

A potential CGMD mapping for this compound is outlined below. The eight-carbon alkyl chain can be represented by two apolar beads. The ester linkage and the highly polar trifluoroacetate group, due to their distinct chemical nature, would be represented by separate, more polar bead types. This mapping preserves the essential amphiphilic character of the molecule—a hydrophobic tail and a polar headgroup.

| Coarse-Grained Bead | Contained Atoms (from this compound) | Proposed Martini Bead Type | Chemical Character |

|---|---|---|---|

| T1 | C1-C4 of octyl chain + associated H | C1 | Apolar/Hydrophobic |

| T2 | C5-C8 of octyl chain + associated H | C1 | Apolar/Hydrophobic |

| E1 | Ester group (-C(=O)O-) | P1/P3 | Polar |

| F1 | Trifluoromethyl group (-CF3) | P-type (specific parameterization likely needed) | Polar/Electron-withdrawing |

Once parameterized, such a CGMD model could be used to simulate the behavior of thousands of this compound molecules to investigate properties like micelle formation in aqueous solutions, partitioning at an octanol-water interface, or aggregation on a surface. mdpi.comresearchgate.netbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the structural or physicochemical properties of a set of compounds with their biological activity or chemical reactivity. nih.govvalencelabs.com These models are powerful tools in medicinal chemistry and environmental science for predicting the properties of new or untested chemicals.

For an ester like this compound, a relevant chemical reactivity endpoint for a QSAR study is its rate of hydrolysis. epa.gov The hydrolysis of carboxylic acid esters is a well-understood process that can be significantly influenced by the molecular structure. epa.govacs.org The presence of the three highly electronegative fluorine atoms on the acetyl group is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating hydrolysis compared to its non-fluorinated analog, octyl acetate. mdpi.com

To develop a QSAR model, a "training set" of diverse esters with experimentally measured hydrolysis rates would be assembled. For each compound, a series of numerical values known as molecular descriptors would be calculated. valencelabs.comalvascience.com These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Using statistical methods like Multiple Linear Regression (MLR), an equation is derived that links the descriptors to the observed reactivity. nih.gov

Key descriptors for predicting the hydrolysis rate of this compound would likely include those related to electronic effects, steric hindrance, and lipophilicity.

| Descriptor Class | Specific Descriptor Example | Relevance to Hydrolysis of this compound |

|---|---|---|

| Electronic | Partial charge on carbonyl carbon | A more positive charge increases susceptibility to nucleophilic attack. The -CF3 group strongly increases this charge. |

| Electronic | pKa of the corresponding carboxylic acid (Trifluoroacetic acid) | Lower pKa of the parent acid correlates with a better leaving group (trifluoroacetate anion), facilitating the reaction. acs.org |

| Steric/Topological | Topological Polar Surface Area (TPSA) | Describes the polar surface area, which influences solvation and interaction with water. nih.gov |

| Steric/Topological | Molecular Volume / Steric Hindrance Parameters | Quantifies the bulkiness around the reaction center, which can affect the approach of the nucleophile. |

| Lipophilicity | logP (Octanol-Water Partition Coefficient) | Influences the compound's solubility and partitioning in aqueous environments, affecting its availability for hydrolysis. lookchem.com |

The resulting QSAR equation would allow for the prediction of the hydrolysis rate constant for this compound and other similar esters based solely on their calculated descriptor values.

Force Field Development and Validation for Fluorinated Organic Compounds

The accuracy of all-atom molecular dynamics simulations is fundamentally dependent on the quality of the force field used. uq.edu.au A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.gov While general-purpose force fields like CHARMM, AMBER, and OPLS-AA exist, they may not have sufficiently accurate parameters for all chemical functionalities, particularly for less common or heavily substituted groups like the trifluoroacetate ester. nist.govscience.govvanderbilt.edu

Developing and validating a robust force field for this compound is a multi-step process that involves parameterizing both non-bonded and bonded interactions, often by fitting to high-level quantum mechanical (QM) calculations and experimental data. nist.govvanderbilt.edu

Non-bonded parameters (Lennard-Jones and partial atomic charges) govern the intermolecular interactions. Partial charges are critical and are typically derived to reproduce the QM electrostatic potential. The Lennard-Jones parameters define the van der Waals interactions and are often optimized to reproduce bulk liquid properties like the density and enthalpy of vaporization. nist.govvanderbilt.edu

Bonded parameters define the energy cost of deforming bond lengths, bond angles, and dihedral (torsional) angles. While bond and angle parameters can often be transferred from similar molecules, the dihedral potentials, which control conformational preferences, are highly specific. For this compound, new dihedral parameters would likely be needed for the torsions around the ester linkage (e.g., O=C-O-C) and the trifluoromethyl group (e.g., F-C-C=O). These are typically derived by fitting to QM-calculated rotational energy profiles of small molecular fragments. vanderbilt.edunih.gov

Validation is a crucial final step where the performance of the new force field is tested by simulating the compound and comparing the resulting properties against known experimental values that were not used in the parameterization process. uq.edu.aunih.gov

| Parameter Type | Derivation Method | Validation Target |

|---|---|---|

| Partial Atomic Charges | Fitting to Quantum Mechanics (QM) electrostatic potential (e.g., CHELPG) | Reproduction of dipole moments, dielectric constants, or hydration free energies. |

| Lennard-Jones (σ, ε) | Fitting to experimental bulk liquid properties (density, enthalpy of vaporization). | Accurate prediction of properties over a range of temperatures and pressures. |

| Bond Stretching / Angle Bending | Fitting to QM potential energy surfaces or geometric data from QM optimizations. | Reproduction of vibrational frequencies from IR spectroscopy. |

| Dihedral Torsions | Fitting to QM rotational energy profiles of molecular fragments. | Correct prediction of conformational populations (e.g., from NMR data). nih.gov |

Through this rigorous process, a chemically accurate and transferable force field for this compound and related fluorinated esters can be developed, enabling reliable predictions of their behavior in complex chemical and biological systems. acs.org

Conclusion

1-Octanol (B28484), trifluoroacetate (B77799) stands as a representative example of a long-chain fluoroorganic ester. Its synthesis, typically achieved through the direct esterification of 1-octanol, yields a compound with a unique combination of a lipophilic alkyl tail and a highly electronegative trifluoromethyl head. These characteristics underpin its utility in chemical research, where it finds application as an intermediate in organic synthesis and as a derivative in analytical chemistry. The study of such compounds continues to be relevant as the demand for novel fluorinated molecules grows across various scientific disciplines.

Applications in Advanced Organic Synthesis and Reagent Chemistry

Role as a Transient Intermediate in Multi-Step Syntheses

In complex organic syntheses, the transformation of functional groups often requires the temporary conversion of a stable group into a more reactive one. Trifluoroacetate (B77799) esters, including 1-octanol (B28484), trifluoroacetate, are frequently employed as such reactive or transient intermediates. researchgate.net

In Situ Generation and Subsequent Transformation

1-Octanol, trifluoroacetate can be generated in situ, meaning it is formed and consumed within the same reaction mixture without being isolated. This is typically achieved by reacting 1-octanol with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetyl chloride, often in the presence of an acid or base catalyst. thieme-connect.com The formation of the trifluoroacetate ester activates the alcohol's oxygen atom, converting it into a good leaving group.

Utility as an Activating Group in Coupling and Condensation Reactions

The trifluoroacetate moiety is a powerful activating group due to the strong electron-withdrawing nature of the three fluorine atoms. This property is harnessed in various coupling and condensation reactions.

When attached to the 1-octanol oxygen, the trifluoroacetyl group significantly increases the electrophilicity of the adjacent carbon atom and makes the trifluoroacetate anion an excellent leaving group. masterorganicchemistry.com This activation facilitates reactions where the octyl group is transferred to another molecule.

In the context of condensation reactions, reagents like trifluoroacetic acid (TFA) are known to catalyze these processes, often proceeding through trifluoroacetate intermediates. nih.govnih.gov For instance, morpholinium trifluoroacetate has been successfully used as a catalyst for aldol (B89426) condensation reactions. TFA is also a highly effective catalyst for intramolecular Friedel-Crafts reactions, a type of condensation that forms new carbon-carbon bonds. nih.gov The acidic nature of TFA activates carbonyl groups, while its conjugate base, the trifluoroacetate anion, is stable and non-nucleophilic, which prevents unwanted side reactions. thieme-connect.com

Development of Specific Derivatization Reagents for Analytical or Synthetic Purposes

Chemical derivatization is a technique used to convert a compound into a new derivative with properties that are more suitable for a particular analytical method, such as gas chromatography (GC). greyhoundchrom.com Acylation, particularly trifluoroacetylation, is a common derivatization strategy for compounds containing active hydrogens, like alcohols and amines. gcms.cz

Reacting an analyte like 1-octanol with a reagent such as trifluoroacetic anhydride (TFAA) produces this compound. nih.govnih.gov This derivative exhibits several advantages for GC analysis:

Increased Volatility : The fluorinated derivative is generally more volatile than the parent alcohol, leading to shorter retention times and improved separation efficiency. nih.gov

Enhanced Detectability : The presence of fluorine atoms makes the derivative highly responsive to electron capture detection (ECD), a sensitive technique for analyzing halogenated compounds. gcms.cz

Improved Peak Shape : Derivatization reduces intermolecular hydrogen bonding, which can cause peak tailing in chromatograms, resulting in sharper, more symmetrical peaks. nih.gov

Increased Stability : Trifluoroacetate derivatives can be more thermally stable than the original compound and, in some cases, more stable to hydrolysis than other derivatives like trimethylsilyl (B98337) (TMS) ethers. nih.gov

A notable application is the derivatization of sterols with TFAA to form trifluoroacetate esters, which demonstrate superior chromatographic characteristics compared to their TMS ether counterparts. nih.gov This highlights the effectiveness of trifluoroacetylation for trace analysis of complex biological and environmental samples.

| Property | Effect of Trifluoroacetylation | Analytical Advantage |

|---|---|---|

| Volatility | Increased | Shorter GC retention times, better separation nih.gov |

| Electron Affinity | Increased | Enhanced response with Electron Capture Detectors (ECD) gcms.cz |